molecular formula C4H8ClNO B15300221 N-(but-3-yn-1-yl)hydroxylamine hydrochloride

N-(but-3-yn-1-yl)hydroxylamine hydrochloride

Cat. No.: B15300221
M. Wt: 121.56 g/mol
InChI Key: UWGYZXYMTNSCFZ-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H8ClNO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a but-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)hydroxylamine hydrochloride typically involves the reaction of but-3-yn-1-amine with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the hydrochloride salt. The reaction can be represented as follows:

But-3-yn-1-amine+Hydroxylamine hydrochlorideN-(but-3-yn-1-yl)hydroxylamine hydrochloride\text{But-3-yn-1-amine} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} But-3-yn-1-amine+Hydroxylamine hydrochloride→N-(but-3-yn-1-yl)hydroxylamine hydrochloride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, thiols, or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines.

Scientific Research Applications

N-(but-3-yn-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(but-2-yn-1-yl)hydroxylamine hydrochloride
  • N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
  • N-(pent-3-yn-1-yl)hydroxylamine hydrochloride

Uniqueness

N-(but-3-yn-1-yl)hydroxylamine hydrochloride is unique due to the presence of the but-3-yn-1-yl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.

Properties

Molecular Formula

C4H8ClNO

Molecular Weight

121.56 g/mol

IUPAC Name

N-but-3-ynylhydroxylamine;hydrochloride

InChI

InChI=1S/C4H7NO.ClH/c1-2-3-4-5-6;/h1,5-6H,3-4H2;1H

InChI Key

UWGYZXYMTNSCFZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNO.Cl

Origin of Product

United States

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